![molecular formula C11H9ClN2O B6574842 6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 1207031-14-8](/img/structure/B6574842.png)
6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one
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Description
6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one (6-CPPMDP) is a synthetic small molecule that has been used in recent scientific research to study its biochemical and physiological effects. 6-CPPMDP is a structural analogue of the endogenous purine nucleoside adenosine, and it has been shown to possess some of the same physiological effects as adenosine.
Scientific Research Applications
- Triazoles, including VU0647733-1, have demonstrated antifungal properties. These compounds inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. VU0647733-1 may find applications in treating superficial and invasive fungal infections .
- Non-steroidal aromatase inhibitors play a vital role in treating estrogen-dependent breast cancer. VU0647733-1, with its triazole moiety, could potentially act as an aromatase inhibitor, contributing to breast cancer therapy .
- Scientific research often involves drug discovery and development. VU0647733-1’s unique structure makes it an interesting candidate for further investigation. Researchers may explore its potential as a lead compound for novel drugs .
- Pyrazole-bearing compounds, like VU0647733-1, exhibit diverse pharmacological effects. Their antileishmanial and antimalarial activities make them valuable in combating parasitic diseases .
- VU0647733-1 combines a triazole and a benzoxazolone ring. Such hybrid structures have been previously synthesized as aromatase inhibitors and antifungal agents. The 4-chlorophenyl moiety further enhances its effectiveness .
- Researchers use VU0647733-1 as a model compound for studying its properties. Techniques like IR spectroscopy, NMR, and mass spectrometry confirm its structure and aid in understanding its behavior .
Antifungal Activity
Aromatase Inhibition for Breast Cancer Treatment
Drug Development
Antileishmanial and Antimalarial Activities
Hybrid Molecule Synthesis
Chemical Research and Characterization
properties
IUPAC Name |
6-(4-chlorophenyl)-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-7-13-10(6-11(14)15)8-2-4-9(12)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYFDKDPMUXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-3-methylpyrimidin-4(3H)-one |
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